Cas no 17464-66-3 (Benzoyl chloride, 5-bromo-2-hydroxy-)

Benzoyl chloride, 5-bromo-2-hydroxy- 化学的及び物理的性質
名前と識別子
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- Benzoyl chloride, 5-bromo-2-hydroxy-
- 5-Bromosalicyloyl chloride
- 17464-66-3
- 5-bromo-2-hydroxy-benzoyl chloride
- 5-bromo-2-hydroxybenzoyl chloride
- DB-090888
- SCHEMBL3127332
- LRMJGJCFKIQYSZ-UHFFFAOYSA-N
-
- インチ: InChI=1S/C7H4BrClO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H
- InChIKey: LRMJGJCFKIQYSZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(C=C1Br)C(=O)Cl)O
計算された属性
- せいみつぶんしりょう: 242.0579
- どういたいしつりょう: 233.90832g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- PSA: 52.6
Benzoyl chloride, 5-bromo-2-hydroxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014002443-500mg |
5-Bromo-2-hydroxybenzoyl chloride |
17464-66-3 | 97% | 500mg |
823.15 USD | 2021-06-22 | |
Alichem | A014002443-1g |
5-Bromo-2-hydroxybenzoyl chloride |
17464-66-3 | 97% | 1g |
1,519.80 USD | 2021-06-22 | |
Alichem | A014002443-250mg |
5-Bromo-2-hydroxybenzoyl chloride |
17464-66-3 | 97% | 250mg |
475.20 USD | 2021-06-22 |
Benzoyl chloride, 5-bromo-2-hydroxy- 関連文献
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
Benzoyl chloride, 5-bromo-2-hydroxy-に関する追加情報
5-Bromo-2-Hydroxybenzoyl Chloride (CAS No. 17464-66-3)
5-Bromo-2-hydroxybenzoyl chloride, also known as benzoyl chloride, 5-bromo-2-hydroxy-, is a chemical compound with the CAS registry number 17464-66-3. This compound belongs to the class of aromatic chlorides and is widely used in various chemical reactions due to its reactive nature. The molecule consists of a benzene ring substituted with a bromine atom at the 5-position, a hydroxyl group at the 2-position, and a carbonyl chloride group (-COCl) attached to the benzene ring. The combination of these functional groups makes this compound versatile in organic synthesis.
The structure of 5-bromo-2-hydroxybenzoyl chloride is characterized by its aromatic ring with electron-withdrawing groups. The bromine atom at the 5-position introduces steric hindrance and electronic effects, while the hydroxyl group at the 2-position can participate in hydrogen bonding and other intermolecular interactions. The carbonyl chloride group is highly reactive, making this compound a valuable reagent in various chemical transformations. Recent studies have highlighted its potential in synthesizing bioactive molecules and advanced materials.
One of the key applications of 5-bromo-2-hydroxybenzoyl chloride is in the synthesis of heterocyclic compounds, which are essential building blocks in pharmaceuticals and agrochemicals. For instance, researchers have utilized this compound to construct fused ring systems with unique electronic properties. These systems are being explored for their potential as light-emitting materials in organic electronics.
In addition to its role in organic synthesis, 5-bromo-2-hydroxybenzoyl chloride has been employed in peptide coupling reactions. The reactivity of the carbonyl chloride group allows it to act as an activating agent for carboxylic acids, facilitating the formation of amide bonds. This property has made it a valuable reagent in peptide chemistry and medicinal chemistry.
The synthesis of 5-bromo-2-hydroxybenzoyl chloride typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). These reagents convert the carboxylic acid group into a reactive acyl chloride. Recent advancements in catalytic methods have improved the efficiency and selectivity of this transformation, reducing side reactions and enhancing product purity.
The physical properties of 5-bromo-2-hydroxybenzoyl chloride include a melting point of approximately 80°C and a boiling point around 180°C under standard conditions. It is soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate but exhibits limited solubility in water due to its hydrophobic nature.
In terms of safety considerations, handling 5-bromo-2-hydroxybenzoyl chloride requires appropriate precautions due to its reactivity with moisture and strong nucleophiles. Gloves, goggles, and lab coats should be worn during its use to prevent skin or eye contact. Proper ventilation is also essential to avoid exposure to fumes generated during reactions involving this compound.
The demand for 5-bromo-2-hydroxybenzoyl chloride has grown significantly in recent years due to its role in drug discovery and material science applications. Its ability to participate in diverse chemical reactions makes it an indispensable reagent for researchers working on complex molecular architectures.
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